3-Hydroxytetradecanoic acid

Catalog No.
S1538714
CAS No.
3422-31-9
M.F
C14H28O3
M. Wt
244.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxytetradecanoic acid

CAS Number

3422-31-9

Product Name

3-Hydroxytetradecanoic acid

IUPAC Name

3-hydroxytetradecanoic acid

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)

InChI Key

ATRNZOYKSNPPBF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(CC(=O)O)O

Synonyms

3-hydroxymyristic acid, 3-hydroxytetradecanoic acid, beta-hydroxymyristic acid, beta-hydroxymyristic acid, (R)-isomer

Canonical SMILES

CCCCCCCCCCCC(CC(=O)O)O

The exact mass of the compound 3-Hydroxytetradecanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Myristic Acids - Supplementary Records. It belongs to the ontological category of 3-hydroxy fatty acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]. However, this does not mean our product can be used or applied in the same or a similar way.

3-Hydroxytetradecanoic acid (CAS 3422-31-9), also known as $\beta$-hydroxymyristic acid, is a 14-carbon saturated fatty acid characterized by a hydroxyl group at the C3 position. In industrial and research procurement, it is primarily valued as the most abundant and structurally critical acyl component of Lipid A, the endotoxic center of Gram-negative bacterial lipopolysaccharides (LPS) [1]. Because of its specific biological role, this compound is heavily procured for two distinct, high-value workflows: as an absolute quantitative analytical standard for GC-MS and LC-MS measurement of endotoxins in complex matrices, and as a mandatory chiral precursor for the chemical synthesis of Toll-like receptor 4 (TLR4) agonists, Lipid A mimetics, and next-generation vaccine adjuvants [2].

Substituting 3-hydroxytetradecanoic acid with unhydroxylated myristic acid or shorter-chain homologs (e.g., 3-hydroxydecanoic acid) fundamentally breaks both analytical and synthetic workflows. In endotoxin quantification, generic fatty acids lack correlation with biological toxicity; 3-hydroxytetradecanoic acid is the specific dominating congener in Escherichia coli and other Gram-negative bacteria, making it the only reliable chemical proxy for the Limulus amebocyte lysate (LAL) assay[1]. In synthetic applications, the $\beta$-hydroxyl group is strictly required as the attachment point for secondary acylation (e.g., adding lauric or myristic acid) during Lipid A construction[2]. Furthermore, the exact 14-carbon chain length is critical for optimal hydrophobic interaction and dimerization within the TLR4/MD-2 receptor pocket; shorter chains fail to induce the potent immunostimulatory or adjuvant effects required for vaccine development [2].

Superior Analytical Reliability in Complex Matrices vs. Biological Assays

In complex biological matrices like plasma, traditional enzymatic LAL assays suffer from severe interference and poor correlation with actual endotoxin levels. When utilizing 3-hydroxytetradecanoic acid as a target for GC-MS/LC-MS quantification, researchers achieve highly linear and accurate measurements. In comparative plasma studies, GC-MS/LC-MS quantification of 3-hydroxytetradecanoic acid demonstrated an excellent linear regression (r^2 = 0.9906) with actual lipopolysaccharide concentrations, whereas the standard LAL assay showed a weak correlation (r^2 = 0.3886)[1].

Evidence DimensionQuantification Linearity (r^2) in Plasma
Target Compound Datar^2 = 0.9906 (via 3-OH C14 LC-MS/GC-MS)
Comparator Or Baseliner^2 = 0.3886 (via LAL biological assay)
Quantified Difference2.5x improvement in linear correlation in complex matrices
ConditionsMouse plasma spiked with E. coli O55:B5 LPS

Procuring this standard enables laboratories to bypass biological assay inhibition and accurately quantify endotoxins in blood, environmental dusts, and pharmaceutical formulations.

Chain Length Specificity for Environmental Endotoxin Monitoring

For environmental monitoring, selecting the correct 3-hydroxy fatty acid chain length is critical for correlating chemical data with actual endotoxic hazard. Studies assessing airborne and waterborne Gram-negative bacteria demonstrate that 3-hydroxytetradecanoic acid (3-OH C14) is the dominating congener and strongly correlates positively (r = 0.79) with LAL endotoxin activity. In contrast, shorter chains like 3-hydroxydecanoic (3-OH C10) or 3-hydroxydodecanoic acid (3-OH C12) are often undetectable or contribute negligibly to the total endotoxin correlation profile [1].

Evidence DimensionCorrelation with Endotoxin Activity (LAL)
Target Compound DataStrong positive correlation (r = 0.79) as the dominant congener
Comparator Or Baseline3-OH C12 (Often undetectable / negligible contribution)
Quantified Difference3-OH C14 provides the primary predictive value for environmental endotoxin toxicity
ConditionsHPLC-MS/MS analysis of occupational environmental samples and bacterial strains

Environmental and safety testing facilities must prioritize the C14 standard over generic homologs to ensure their analytical equipment accurately reflects true endotoxin exposure risks.

Essential Structural Precursor for TLR4 Agonist Synthesis

In the synthesis of immunomodulators and vaccine adjuvants, the exact composition of the lipid A mimetic dictates its binding to the TLR4/MD-2 complex. Highly active synthetic Lipid A (such as that mimicking E. coli) requires exactly four (R)-3-hydroxytetradecanoic acid chains to achieve full endotoxic and adjuvant activity. Syntheses attempting to use non-hydroxylated myristic acid fail because they lack the necessary C3 hydroxyl group required for secondary acylation, which is mandatory for the spatial orientation that triggers receptor dimerization and downstream IL-6 production[1].

Evidence DimensionReceptor Dimerization & Adjuvant Potency
Target Compound DataEnables synthesis of fully active hexa-acylated Lipid A (4x 3-OH C14 chains)
Comparator Or BaselineNon-hydroxylated myristic acid (Cannot undergo secondary acylation)
Quantified DifferenceAbsolute requirement of the C3-hydroxyl for secondary lipid attachment and TLR4 activation
ConditionsTotal chemical synthesis of Lipid A and subsequent TLR4/MD-2 complex activation assays

Pharmaceutical manufacturers synthesizing TLR4-based adjuvants must procure the precise 3-hydroxylated C14 precursor to successfully build the active pharmacophore.

Chemical Endotoxin Quantification in Complex Matrices

Because 3-hydroxytetradecanoic acid provides a highly linear correlation with actual LPS levels (r^2 = 0.9906) even in complex fluids, it is the standard of choice for GC-MS and LC-MS measurement of endotoxins in blood plasma, dialysis water, and pharmaceutical preparations where the LAL assay is inhibited [1].

Synthesis of Vaccine Adjuvants and TLR4 Modulators

As the obligate structural precursor for the primary acyl chains in Lipid A, this compound is procured by pharmaceutical chemists to synthesize Monophosphoryl Lipid A (MPLA) mimetics, ensuring the correct secondary acylation necessary for potent TLR4/MD-2 complex activation [2].

Occupational and Environmental Hazard Monitoring

Due to its status as the dominating congener in airborne and waterborne Gram-negative bacteria, environmental testing laboratories utilize this specific C14 standard to accurately calibrate LC-MS equipment for monitoring endotoxin exposure in agricultural, industrial, and clinical settings [3].

XLogP3

4.7

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical solid

Wikipedia

(+/-)-3-hydroxymyristic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Last modified: 08-15-2023
1. D. Kirschner, S. Que Hee, and C. Clark “Method for detecting the 3-hydroxymyristic acid component of the endotoxins of gram-negativebacteria in compost samples” Am Ind Hyg Assoc J, vol. 46(12) pp. 741-746, 19852. P. Jones et al. “Improved Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry Method for Serum or Plasma Free 3-Hydroxy-FattyAcids and Its Utility for the Study of Disorders of Mitochondrial Fatty Acid beta-Oxidation” Clinical Chemistry, vol. 46, pp. 149-155, 20003. P. Jones et al. “Accumulation of free 3-hydroxy fatty acids in the culture media of fibroblasts from patients deficient in long-chain l-3-hydroxyacyl-CoA dehydrogenase: a useful diagnostic aid” Clinical Chemistry, vol. 47(7) pp. 1190-1194, 2001

Explore Compound Types